9-Ethynyl-9-fluorenol

Vue d'ensemble

Description

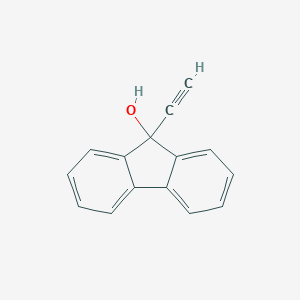

9-Ethynyl-9-fluorenol is an organic compound with the molecular formula C15H10O It is a derivative of fluorene, characterized by the presence of an ethynyl group and a hydroxyl group attached to the ninth carbon of the fluorene structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethynyl-9-fluorenol typically involves the reaction of 9-fluorenone with ethynylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 9-ethynyl-9-fluorenone. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 9-ethynyl-9-fluorenylmethanol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by reaction with nucleophiles.

Major Products Formed:

Oxidation: 9-Ethynyl-9-fluorenone.

Reduction: 9-Ethynyl-9-fluorenylmethanol.

Substitution: Various substituted fluorenes depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

9-Ethynyl-9-fluorenol serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its reactivity is leveraged in various synthetic methodologies, making it valuable for developing new compounds with tailored properties.

Reactions and Derivatives

The compound can undergo several reactions, including:

- Oxidation : Producing 9-Ethynyl-9-fluorenone using agents like potassium permanganate.

- Reduction : Forming 9-Ethynyl-9-fluorenylmethanol with lithium aluminum hydride.

- Substitution Reactions : The hydroxyl group can be replaced by other functional groups via nucleophilic substitution reactions.

These reactions facilitate the creation of diverse derivatives that can be used in further applications.

Biological Applications

Potential Pharmacophore

Research indicates that this compound may act as a pharmacophore in drug design. Its ability to interact with specific enzymes or receptors positions it as a candidate for developing therapeutic agents. Studies have shown promising results in targeting cancer cell lines, with cytotoxic effects observed against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of this compound against various cancer cell lines, revealing an IC50 value of 22.60 µM for A-549 cells and 43.90 µM for MCF-7 cells. In comparison, the standard chemotherapeutic agent 5-fluorouracil displayed IC50 values of 10.28 µM and 337.48 µM for the respective cell lines. This suggests that this compound possesses significant anticancer properties worthy of further exploration.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 22.60 |

| MCF-7 | 43.90 | |

| 5-Fluorouracil (Control) | A-549 | 10.28 |

| MCF-7 | 337.48 |

Material Science Applications

Organic Electronics

Due to its photophysical properties, this compound is explored in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The conjugated polymer derived from this compound exhibits interesting optical characteristics, including a UV-Vis absorption spectrum extending up to approximately 600 nm.

Sensing Applications

Derivatives of this compound have shown potential in supramolecular chemistry, particularly in forming inclusion complexes with guest molecules. The color changes observed upon complexation make these derivatives suitable candidates for sensing applications.

Mécanisme D'action

The mechanism of action of 9-Ethynyl-9-fluorenol is primarily based on its ability to interact with various molecular targets through its ethynyl and hydroxyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The compound’s lipophilicity allows it to penetrate cell membranes easily, facilitating its access to intracellular targets .

Comparaison Avec Des Composés Similaires

9-Fluorenol: A hydroxyl derivative of fluorene, similar in structure but lacking the ethynyl group.

9-Ethynylfluorene: Similar to 9-Ethynyl-9-fluorenol but without the hydroxyl group.

Uniqueness: this compound stands out due to the presence of both the ethynyl and hydroxyl groups, which confer unique reactivity and potential for diverse applications. Its dual functional groups allow it to participate in a broader range of chemical reactions compared to its analogs .

Activité Biologique

9-Ethynyl-9-fluorenol, an organic compound with the molecular formula C15H10O, is a derivative of fluorene characterized by the presence of an ethynyl group and a hydroxyl group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications.

The compound features a fluorene backbone with a hydroxyl (-OH) and an ethynyl (-C≡CH) group attached to the ninth carbon. Its molecular weight is 206.24 g/mol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed to analyze its structure and properties .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The ethynyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This facilitates interactions with enzymes, receptors, and other proteins, potentially modulating cellular processes.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. A study highlighted its potential as a pharmacophore in drug design targeting specific enzymes or receptors involved in cancer progression. The compound was evaluated against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, showing promising cytotoxic effects compared to standard chemotherapeutic agents such as 5-fluorouracil (5-FU) .

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 22.60 |

| MCF-7 | 43.90 | |

| 5-Fluorouracil (Control) | A-549 | 10.28 |

| MCF-7 | 337.48 |

IC50 values represent the concentration required to inhibit cell viability by 50% .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. It has been shown to possess significant antibacterial and antifungal properties against various strains of multidrug-resistant microorganisms. The minimum inhibitory concentration (MIC) values were determined, indicating its potential use as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Gram-positive bacteria | >256 |

| Gram-negative bacteria | >256 |

| Fungi | >256 |

MIC values indicate the lowest concentration that inhibits microbial growth .

Case Studies

Several case studies have highlighted the biological relevance of fluorenes and their derivatives, including this compound:

- Antitumor Activity : A series of fluorenes were synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating that compounds with structural similarities to this compound exhibited significant antitumor activity through inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis .

- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between synthesized fluorenes and DHFR. These studies suggest that modifications in the fluorenes' structure can enhance their binding affinity and biological activity .

Propriétés

IUPAC Name |

9-ethynylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZVVJGCZZAWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333823 | |

| Record name | 9-Ethynyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13461-74-0 | |

| Record name | 9-Ethynyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 9-Ethynyl-9-fluorenol and how is it typically characterized?

A: this compound is an organic compound featuring a fluorene core with a hydroxyl group and an ethynyl group attached to the central carbon atom (position 9). Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. [] The compound is often characterized using various spectroscopic techniques. For instance, its conjugated polymer backbone and functional groups are commonly identified through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [] X-ray diffraction studies are also employed to investigate its crystal structure and supramolecular interactions, particularly in the presence of guest molecules. []

Q2: What unique optical properties does this compound and its derivatives exhibit?

A: Poly(this compound), a polymer derived from this compound, demonstrates interesting optical properties, including a UV-Vis absorption spectrum extending up to approximately 600 nm and a band gap of 2.20 eV. [] This suggests potential applications in optoelectronic devices. Additionally, derivatives like 2,7-dibromo-9-ethynyl-9-fluorenol exhibit color changes (from yellow to colorless) upon complexation with guest molecules, making them intriguing candidates for sensing applications. []

Q3: How is this compound employed in the synthesis of organometallic compounds?

A: this compound serves as a valuable precursor in organometallic chemistry, specifically in the synthesis of ruthenium allenylidene complexes. [] It reacts with appropriate ruthenium precursors to afford complexes where the ethynyl group is transformed into an allenylidene moiety (C=C=C) directly attached to the ruthenium center. This highlights the versatility of this compound as a building block for synthesizing organometallic complexes with potential applications in catalysis or materials science.

Q4: Are there any studies on the charge density distribution within the this compound molecule?

A: Yes, researchers have investigated the experimental charge density distribution of crystalline this compound using high-resolution X-ray diffraction data at low temperature (100 K). [] This study involved refining a pseudo-atomic multipolar expansion model against the experimental data and comparing it with theoretical Density Functional Theory (DFT) calculations. The findings revealed the presence of two distinct types of medium-strength OH---O hydrogen bonds in the crystal structure, impacting the overall charge density distribution.

Q5: What are the potential applications of this compound derivatives in material science?

A: Derivatives like 2,7-dibromo-9-alkynylfluorenols have shown potential in supramolecular chemistry due to their ability to form inclusion complexes with guest molecules. [] The change in color upon guest inclusion makes them promising candidates for sensing applications. Additionally, the synthesis of poly(this compound) with its conjugated backbone and interesting optical properties [] indicates potential applications in organic electronics and photonics.

Q6: Are there any known reactions of this compound with thionyl chloride?

A: While specific details about the reaction of this compound with thionyl chloride are not elaborated upon in the provided abstracts, research suggests that this reaction is feasible. [] Further investigation into the reaction products and conditions could provide valuable insights into the reactivity of this compound and its potential as a synthetic intermediate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.